![molecular formula C21H25NO2 B14586099 1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one CAS No. 61510-58-5](/img/structure/B14586099.png)
1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one is a complex organic compound that features a piperidin-4-one nucleus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one typically involves the reaction of piperidine derivatives with biphenyl compounds under controlled conditions. One common method involves the use of morpholine and other reagents to facilitate the formation of the desired product . The reaction conditions often include specific temperatures and solvents to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity product for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris[4-amino(1,1-biphenyl-4-yl)]benzene: A trigonal hexaphenylbenzene derivative with similar structural features.
1-([1,1’-Biphenyl]-4-ylmethyl)piperidin-4-amine hydrochloride: Another biphenyl-piperidine derivative with distinct chemical properties.
Uniqueness
1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one is unique due to its specific combination of functional groups and its diverse range of biological activities. This compound’s unique structure allows it to interact with various molecular targets, making it a valuable tool in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
61510-58-5 |
|---|---|
Molekularformel |
C21H25NO2 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
1-[3-hydroxy-3-(4-phenylphenyl)butyl]piperidin-4-one |
InChI |
InChI=1S/C21H25NO2/c1-21(24,13-16-22-14-11-20(23)12-15-22)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-10,24H,11-16H2,1H3 |
InChI-Schlüssel |
IDGRTUWONYDXPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCN1CCC(=O)CC1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


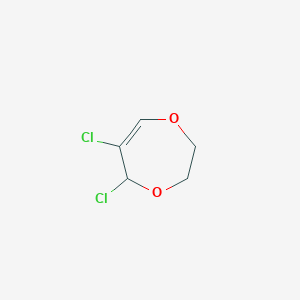
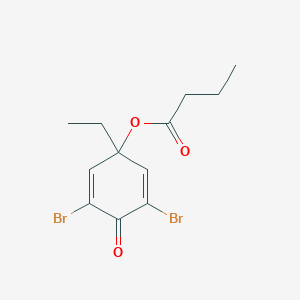
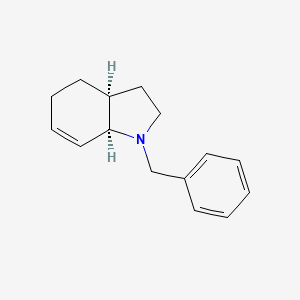
![3-[(2-Hydroxyethyl)amino]-3,3-diphosphonopropanoic acid](/img/structure/B14586031.png)
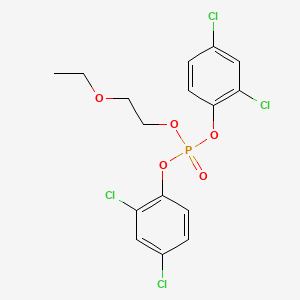
![N-[2-(Dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14586035.png)

![Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14586055.png)
![4-Chloro-2,6-bis[(diethylamino)methyl]phenol](/img/structure/B14586070.png)
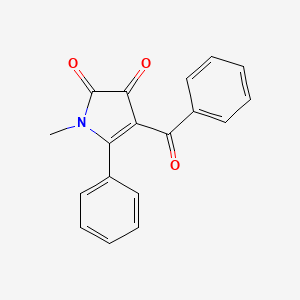
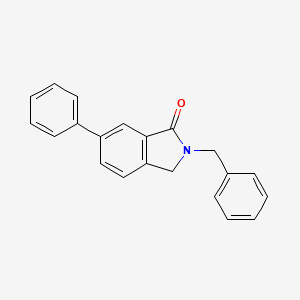
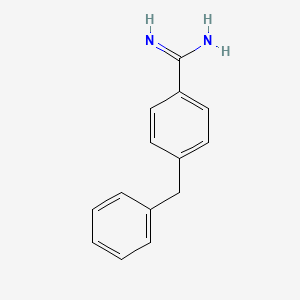
![N-tert-Butyl-N'-[5-methyl-2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14586102.png)
![Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14586103.png)
